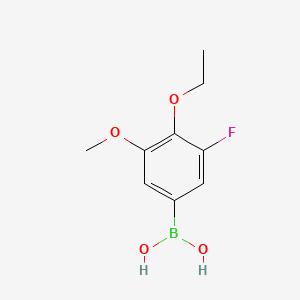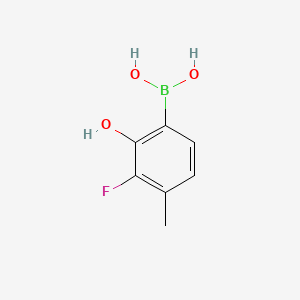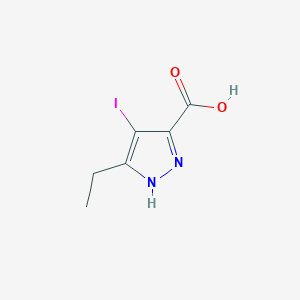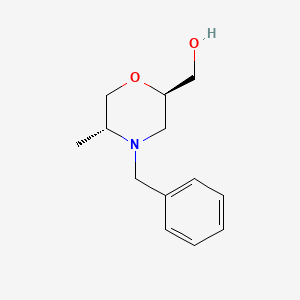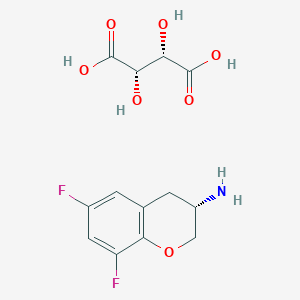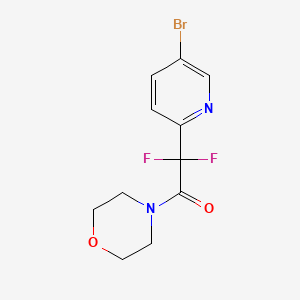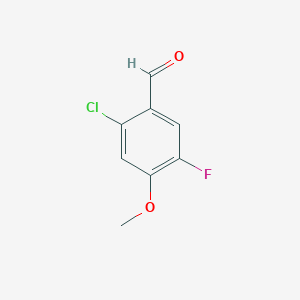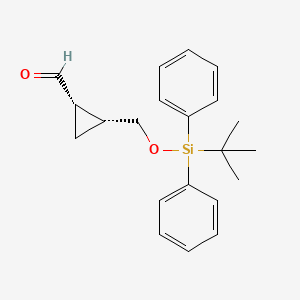![molecular formula C7H5BrN2O B14029231 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom at the 2-position and a carbonyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE can be achieved through various methods. One common approach involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method provides high yields and is environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The carbonyl group at the 4-position can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the synthesis of organic materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and migration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-PYRROLO[2,3-B]PYRIDINE: Another pyrrolopyridine derivative with potent FGFR inhibitory activity.
PYRAZOLO[3,4-B]PYRIDINES: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h1-3,10H,(H,9,11) |
InChI-Schlüssel |
IVUSMZVFYQMBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=C1NC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


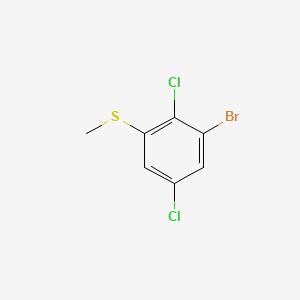
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
